REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][CH:16]=[CH:15][C:4]=1[O:5][CH:6]([C:11]([O:13]C)=O)[C:7]([O:9]C)=O.Cl.[CH3:20][O:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([NH2:28])=[NH:27])=[CH:24][CH:23]=1>>[CH3:20][O:21][C:22]1[CH:23]=[CH:24][C:25]([C:26]2[NH:28][C:7](=[O:9])[C:6]([O:5][C:4]3[CH:15]=[CH:16][CH:17]=[CH:18][C:3]=3[O:2][CH3:1])=[C:11]([OH:13])[N:27]=2)=[CH:29][CH:30]=1 |f:1.2|
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Name
|
|
Quantity
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7.63 g
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Type
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reactant
|
Smiles
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COC1=C(OC(C(=O)OC)C(=O)OC)C=CC=C1
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Name
|
|
Quantity
|
5.6 g
|
Type
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reactant
|
Smiles
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Cl.COC1=CC=C(C(=N)N)C=C1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
condensed
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Name
|
|
Type
|
product
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Smiles
|
COC1=CC=C(C=C1)C1=NC(=C(C(N1)=O)OC1=C(C=CC=C1)OC)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |